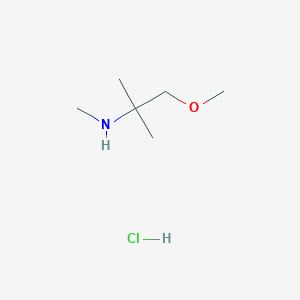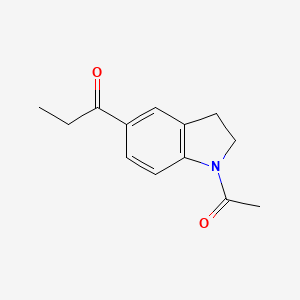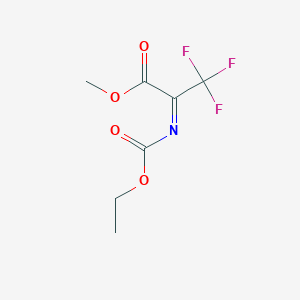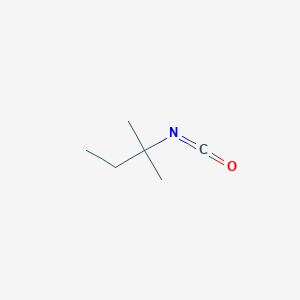
1-ethylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. The structure of this compound consists of a quinazolinone core with an ethyl group attached to the nitrogen atom at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl formate under basic conditions. Another method includes the reaction of anthranilic acid with ethyl isocyanate, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The process may include the use of catalysts and optimized reaction conditions to ensure maximum efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Aplicaciones Científicas De Investigación
1-Ethylquinazolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparación Con Compuestos Similares
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Methylquinazolin-4(1H)-one: Another derivative with a methyl group instead of an ethyl group.
4-Hydroxyquinazoline: Known for its anticancer properties and ability to overcome drug resistance.
Uniqueness: 1-Ethylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at position 1 can affect the compound’s interaction with molecular targets, potentially leading to distinct pharmacological properties.
Propiedades
Número CAS |
16347-92-5 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
1-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-7-11-10(13)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 |
Clave InChI |
UNPYGFBXIWLZTF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
SMILES canónico |
CCN1C=NC(=O)C2=CC=CC=C21 |
| 16347-92-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)



![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)


![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)
![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)


